molecular formula C8H12O5 B14288679 [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde CAS No. 114103-10-5

[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde

Cat. No.: B14288679
CAS No.: 114103-10-5
M. Wt: 188.18 g/mol
InChI Key: SUSUUYDQRLGWIZ-UHFFFAOYSA-N
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Description

[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is a chemical compound with the molecular formula C8H12O5 It is characterized by the presence of a dioxane ring and an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde typically involves the reaction of ethylene oxide with dioxane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 70°C and allowing the reaction to proceed for a specified duration to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where ethylene oxide and dioxane are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure the purity and yield of the product. The final product is then purified through distillation or crystallization processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring may also interact with hydrophobic regions of biomolecules, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Oxydiacetaldehyde
  • 1,4-Dioxane-2-acetaldehyde

Comparison

Compared to similar compounds, [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is unique due to the presence of both a dioxane ring and an acetaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

114103-10-5

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

2-[2-(2-oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde

InChI

InChI=1S/C8H12O5/c9-2-1-8(12-4-3-10)7-11-5-6-13-8/h2-3H,1,4-7H2

InChI Key

SUSUUYDQRLGWIZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)(CC=O)OCC=O

Origin of Product

United States

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